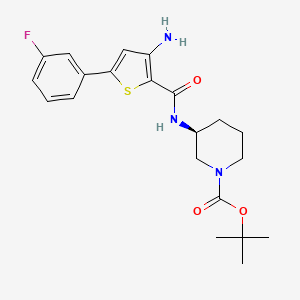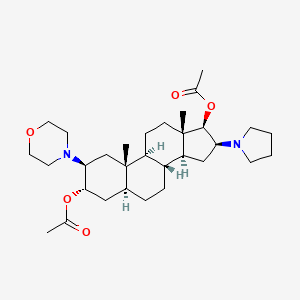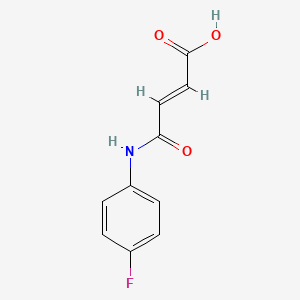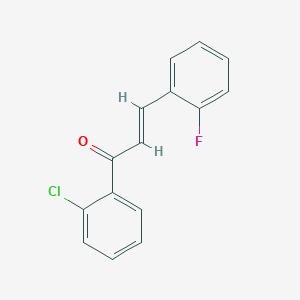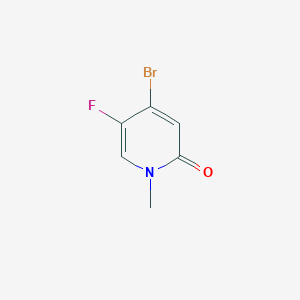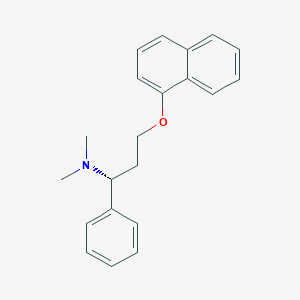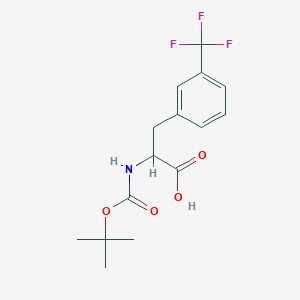
2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid
Overview
Description
“2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid” is a chemical compound with the molecular formula C15H18F3NO4 . It is used in various chemical reactions and has a molecular weight of 333.3 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C15H18F3NO4 . The structure includes a tert-butoxycarbonyl group, an amino group, and a trifluoromethyl-phenyl group. The exact arrangement of these groups within the molecule would be determined by the specific synthesis process and the conditions under which the compound is prepared .Chemical Reactions Analysis
This compound, like many others, is involved in a variety of chemical reactions. The specific reactions it undergoes would depend on the conditions and the other compounds present. Unfortunately, the specific chemical reactions involving this compound are not detailed in the sources I have access to .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and other characteristics. Unfortunately, the specific physical and chemical properties of this compound are not detailed in the sources I have access to .Scientific Research Applications
Anticancer Applications
Research on cinnamic acid derivatives, which share a core structural motif with the compound , highlights the potential of these compounds as antitumor agents. The phenolic analogues of cinnamic acid, due to their 3-phenyl acrylic acid functionality, have received attention for their anticancer potentials. This includes studies on various cinnamoyl acids, esters, amides, and hydrazides, suggesting a broad interest in the anticancer applications of phenylpropanoid compounds (De, Baltas, & Bedos-Belval, 2011).
Environmental Science
In environmental science, studies have explored the treatment of wastewater from the pesticide industry, identifying the presence of various toxic pollutants, including derivatives of phenoxy propionic acid. This research is crucial for developing methods to remove these compounds from water sources, indicating the environmental relevance of such chemical structures (Goodwin et al., 2018).
Microbial Metabolites
The study of microbial production of volatile fatty acids (VFAs) provides insights into the biosynthesis and application of short-chain fatty acids, including propionic acid derivatives. These metabolites are of interest for their renewable, degradable, and sustainable properties, suggesting potential applications in the synthesis of chemicals from microbial routes (Bhatia & Yang, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMWDGGGZHFFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


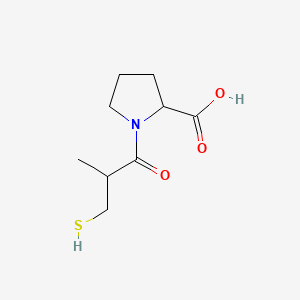
![[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B3089381.png)
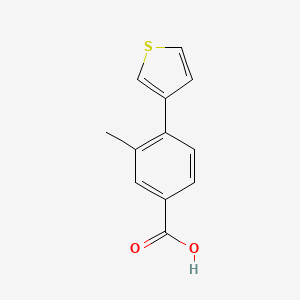

![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)
![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)
